molecular formula C15H12ClN3OS3 B15165741 Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-

Cat. No.: B15165741
M. Wt: 381.9 g/mol
InChI Key: QOTVVODYGUTXAP-UHFFFAOYSA-N
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Description

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-yl-thiol with 4-methylthiazol-2-ylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- exerts its effects involves the inhibition of key enzymes and pathways in microbial and cancer cells. The thiazole ring is known to interfere with the biosynthesis of essential bacterial lipids, thereby exerting its antimicrobial effects . In cancer cells, the compound may induce apoptosis by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid

Uniqueness

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- is unique due to its specific substitution pattern on the thiazole ring, which contributes to its distinct biological activities. The presence of both chlorophenyl and methylthiazol groups enhances its antimicrobial and anticancer properties compared to other similar compounds .

Properties

Molecular Formula

C15H12ClN3OS3

Molecular Weight

381.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H12ClN3OS3/c1-9-6-21-14(17-9)19-13(20)8-23-15-18-12(7-22-15)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,19,20)

InChI Key

QOTVVODYGUTXAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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